7-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
This compound is a tetrahydroisoquinoline (THIQ) derivative featuring a 7-bromo substituent, a tert-butoxycarbonyl (Boc) protecting group at position 2, and a carboxylic acid moiety at position 2. The carboxylic acid group at position 3 enables hydrogen bonding, making it a key pharmacophore in opioid receptor antagonists .
Properties
IUPAC Name |
7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(20)17-8-10-6-11(16)5-4-9(10)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUDXENKJSOMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Tetrahydroisoquinoline Core
The tert-butoxycarbonyl (Boc) group is introduced early to protect the secondary amine at the 2-position of the tetrahydroisoquinoline scaffold. A widely adopted method involves reacting 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP). The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields of 85–92%.
Key considerations :
Bromination Strategies at the 7-Position
Introducing bromine at the 7-position requires regioselective electrophilic aromatic substitution (EAS). Two primary approaches dominate:
Direct Bromination Using Molecular Bromine
A traditional method employs bromine (Br₂) in acetic acid or DCM, catalyzed by iron(III) bromide (FeBr₃). The reaction proceeds at 0–5°C to minimize di-substitution, yielding 70–78% of the monobrominated product.
Reaction conditions :
-
Molar ratio : Substrate/Br₂/FeBr₃ = 1:1.2:1.1
-
Time : 4–6 hours
Diazotization-Bromination Sequence
An alternative method from CN102875465A employs diazotization with tert-butyl nitrite (t-BuONO) followed by bromination using benzyltrimethylammonium bromide (BTMAB). This two-step process avoids harsh acids and achieves 82–85% yield:
-
Diazotization :
-
Substrate dissolved in dibromoethane
-
t-BuONO added dropwise at 0°C
-
Reaction time: 30 minutes
-
-
Bromination :
-
BTMAB added in a 1:1.2 molar ratio (substrate:BTMAB)
-
Stirred at 25°C for 5.5–6.6 hours
-
Advantages :
Carboxylic Acid Functionalization and Purification
The carboxylic acid group at the 3-position is typically retained throughout the synthesis. Post-bromination, the crude product is purified via:
-
Acid-base extraction : Washing with NaHCO₃ (pH 8–9) to remove unreacted brominating agents.
-
Column chromatography : Silica gel with ethyl acetate/hexane (3:7) or CMA80 (chloroform/methanol/acetic acid, 80:18:2).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Br₂ Bromination | 70–78 | 4–6 hours | Simple setup, low cost | Di-substitution risk, harsh conditions |
| Diazotization-Bromination | 82–85 | 6–7 hours | High regioselectivity, mild conditions | Requires specialized reagents (BTMAB) |
| Boc Protection | 85–92 | 2–3 hours | Scalable, high reproducibility | Sensitivity to moisture |
Industrial-Scale Production Insights
The patent CN102875465A highlights scalability improvements for analogs of this compound:
-
Solvent selection : Dibromoethane enhances solubility of intermediates, reducing reaction volume by 40% compared to DCM.
-
Catalyst recycling : Iron(III) chloride trihydrate (FeCl₃·3H₂O) is recoverable via filtration, lowering production costs.
Critical parameters for scale-up :
-
Temperature control : Exothermic bromination steps require jacketed reactors to maintain ≤25°C.
-
Waste management : Neutralization of residual Br₂ with Na₂S₂O₃ minimizes environmental impact.
Analytical Characterization and Quality Control
Post-synthesis validation employs:
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can yield a wide variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is . This compound features a tetrahydroisoquinoline backbone, which is known for its biological activity and versatility in drug development. The presence of the bromine atom and the tert-butoxycarbonyl (Boc) group enhances its reactivity and solubility in organic solvents.
Medicinal Chemistry
This compound has been explored for its potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets:
- Inhibitors of Enzymes : Research has shown that compounds with similar structures can act as inhibitors for enzymes involved in critical metabolic pathways. For instance, derivatives have been evaluated as inhibitors of cyclooxygenase and lipoxygenase enzymes, which are involved in inflammatory responses .
- Neuroprotective Agents : Some studies have indicated that tetrahydroisoquinoline derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases like Parkinson's disease .
Pharmacological Studies
The pharmacological profile of this compound has been investigated in various studies:
- Antioxidant Activity : Compounds derived from tetrahydroisoquinolines have demonstrated significant antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study 1: Inhibition of Lipoxygenase
A study evaluated the inhibitory effects of a series of tetrahydroisoquinoline derivatives on lipoxygenase enzymes. The results indicated that modifications to the core structure significantly influenced their inhibitory potency. The study highlighted this compound as a promising candidate for further development due to its favorable binding affinity .
Case Study 2: Neuroprotective Effects
Another research project focused on the neuroprotective effects of tetrahydroisoquinoline derivatives against oxidative stress in neuronal cells. The findings suggested that these compounds could mitigate neuronal cell death induced by reactive oxygen species (ROS), positioning them as potential treatments for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 7-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The tert-butoxycarbonyl group can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The Boc group in the target compound enables selective deprotection, critical for modular synthesis of opioid antagonists .
- Biological Relevance : Bromine at position 7 enhances binding affinity in receptor models compared to fluoro analogs, likely due to halogen bonding .
- Salt Forms : Hydrochloride salts (e.g., CAS 848135-96-6) improve pharmacokinetic profiles but may reduce blood-brain barrier penetration compared to free bases .
- Structural Flexibility : Carboxamide derivatives () balance solubility and activity, suggesting tunability for drug development .
Biological Activity
7-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C15H17BrNO4
- CAS Number : 1822516-98-2
- SMILES Notation : CC(C)(C)OC(=O)N1CCc2c(cc(c(c2Cl)C(=O)O)Br)C1
Synthesis
The synthesis of this compound typically involves the use of chiral precursors and various coupling reactions to form the tetrahydroisoquinoline scaffold. Recent methods have focused on improving yields and enantiomeric purity through innovative catalytic approaches .
Antitumor Activity
Tetrahydroisoquinolines have been studied for their antitumor properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, structural analogs have shown significant cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range .
Antimicrobial Properties
Studies have demonstrated that compounds within the tetrahydroisoquinoline class exhibit antimicrobial activities. The presence of the bromine atom in 7-bromo derivatives enhances their interaction with microbial targets, potentially leading to increased efficacy against resistant strains .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of tetrahydroisoquinoline derivatives. These compounds may exert their effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Investigations into their mechanisms suggest that they can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting neuroinflammation .
Case Study 1: Chloride Transport Modulation
A study identified a series of tetrahydroisoquinoline derivatives that enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR). The lead compound from this series showed over 30-fold improvement in potency compared to initial leads, with EC50 values below 10 nM in cellular assays .
Case Study 2: Enantioselective Biotransformation
Research into the biotransformation of racemic tetrahydroisoquinoline derivatives revealed that specific enzymes could selectively convert these compounds into their active enantiomers. This process not only improves the efficacy of these compounds but also reduces potential side effects associated with racemic mixtures .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 7-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how can intermediates be stabilized?
- Methodology : Begin with Boc-protection of the tetrahydroisoquinoline core, followed by bromination at the 7-position using a brominating agent (e.g., NBS or Br₂). Stabilize intermediates by maintaining anhydrous conditions and low temperatures (0–5°C) to prevent hydrolysis of the Boc group. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Handle brominated intermediates under inert atmospheres (N₂/Ar) to avoid decomposition .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : Use H and C NMR to confirm the Boc group (tert-butyl signals at ~1.4 ppm) and bromine-induced deshielding effects on aromatic protons.
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the carboxylic acid and Boc group).
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks and isotopic patterns from bromine (Br/Br).
- Cross-reference with PubChem data for analogous brominated tetrahydroisoquinolines .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodology :
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents. Reseal containers immediately after use .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the bromine substituent at the 7-position?
- Methodology :
- Design of Experiments (DOE) : Vary reaction parameters (temperature, stoichiometry of brominating agent, solvent polarity) to identify optimal conditions.
- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to avoid over-bromination.
- Contradiction Resolution : If yields drop unexpectedly, assess residual moisture (via Karl Fischer titration) or side reactions (e.g., debromination) using LC-MS .
Q. What strategies mitigate hydrolysis of the tert-butoxycarbonyl (Boc) group during purification?
- Methodology :
- Solvent Selection : Use aprotic solvents (e.g., DCM or THF) during workup.
- Acid Scavengers : Add molecular sieves or triethylamine to neutralize trace HCl.
- Low-Temperature Techniques : Perform rotary evaporation below 30°C under reduced pressure .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Model the electron density at the bromine site to assess susceptibility to Suzuki-Miyaura or Buchwald-Hartwig couplings.
- Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to optimize ligand selection.
- Validation : Compare predicted reaction pathways with experimental outcomes using kinetic profiling .
Q. What are the challenges in analyzing ecological toxicity data for this compound, and how can they be addressed?
- Methodology :
- Data Gaps : No existing ecotoxicity data (Section 12 of SDS). Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).
- Bioaccumulation Potential : Estimate logP values using software (e.g., ChemAxon) to prioritize testing .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported solubility profiles of this compound?
- Methodology :
- Reproducibility Checks : Test solubility in DMSO, MeOH, and water across multiple labs.
- Purity Verification : Use HPLC to confirm sample integrity (>95% purity).
- Environmental Factors : Control humidity and temperature during solubility measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
